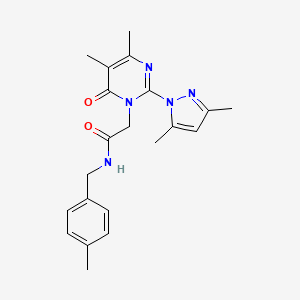![molecular formula C16H18N4O2 B11240391 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B11240391.png)
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a cyclohepta[c]pyridazin ring system and a pyridin-2-yl acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include cycloheptanone derivatives and pyridine-based compounds. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclohepta[c]pyridazin ring system through cyclization reactions.
Amidation Reactions: Introduction of the acetamide group via amidation reactions.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridin-3-yl group.
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide: Similar structure but with a pyridin-4-yl group.
Uniqueness
The uniqueness of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide lies in its specific substitution pattern and the resulting chemical and biological properties. The position of the pyridin-2-yl group can significantly influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H18N4O2 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-14-8-4-5-9-17-14)11-20-16(22)10-12-6-2-1-3-7-13(12)19-20/h4-5,8-10H,1-3,6-7,11H2,(H,17,18,21) |
Clave InChI |
FIMPMJWRXJODKX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11240309.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide](/img/structure/B11240322.png)
![3-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240324.png)
![1-[6-(4-Chlorophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11240330.png)
![4-tert-butyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11240331.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240342.png)
![1,1'-[3-methyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240355.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11240359.png)
![4-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11240364.png)
![1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11240379.png)
![3-ethyl-N-(pyridin-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11240382.png)

![3-benzyl-7-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11240395.png)
